![molecular formula C20H24N6O2 B2600304 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-69-4](/img/structure/B2600304.png)
8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl substituted dihydro-, 5-methyl-dihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding beta-alanines or alpha-methyl- and beta-methyl-beta-alanines with urea or potassium thiocyanate .
Scientific Research Applications
Synthesis and Biological Activity
Research on derivatives of imidazo[2,1-f]purine, which includes compounds structurally related to 8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, has led to significant findings in both synthesis methodologies and biological activities. For instance, derivatives of 7,8-polymethylenepurine have shown potential in antiviral and antihypertensive activities, demonstrating the relevance of these compounds in therapeutic research (Nilov et al., 1995). Additionally, a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione showed promising results as potent 5-HT(1A) receptor ligands with potential anxiolytic and antidepressant activities (Zagórska et al., 2009).
properties
IUPAC Name |
6-[2-(3,5-dimethylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-11-8-12(2)10-15(9-11)21-6-7-25-13(3)14(4)26-16-17(22-19(25)26)24(5)20(28)23-18(16)27/h8-10,21H,6-7H2,1-5H3,(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNHPXABNKSJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16805465 |
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